![molecular formula C15H21ClN2O2 B247954 N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide](/img/structure/B247954.png)
N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Mécanisme D'action
N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate the growth and survival of cancer cells and the activity of immune cells. By inhibiting BTK, N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can block these signaling pathways and prevent the growth and proliferation of cancer cells and the activity of immune cells that contribute to autoimmune diseases.
Biochemical and physiological effects:
N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to have a potent inhibitory effect on BTK activity, which can lead to the inhibition of cancer cell growth and the suppression of immune cell activity. N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has several advantages for use in lab experiments, including its potent inhibitory activity against BTK, its favorable pharmacokinetic properties, and its potential for use in the treatment of various types of cancer and autoimmune diseases. However, there are also limitations to its use in lab experiments, including the need for further studies to evaluate its safety and efficacy in humans and the potential for off-target effects on other signaling pathways.
Orientations Futures
There are several potential future directions for the development of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide as a therapeutic agent. These include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide and to identify potential off-target effects that may limit its clinical utility.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves several steps, including the reaction of 4-chloroaniline with 2,6-dimethylmorpholine to form the intermediate N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)prop-2-enamide. This intermediate is then subjected to a palladium-catalyzed coupling reaction with 4-bromo-3-fluorobenzonitrile to form the final product, N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In these studies, N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to inhibit the growth and proliferation of cancer cells and suppress the activity of immune cells that contribute to autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide in humans.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide |
---|---|
Formule moléculaire |
C15H21ClN2O2 |
Poids moléculaire |
296.79 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Clé InChI |
VDYXTVZTXYQWHW-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.